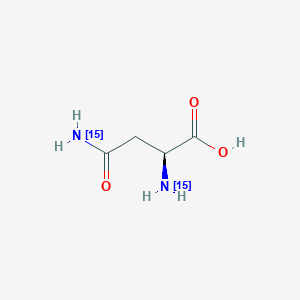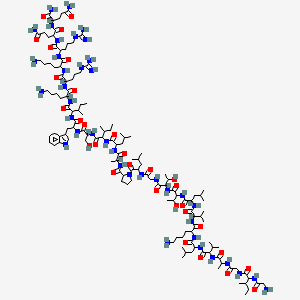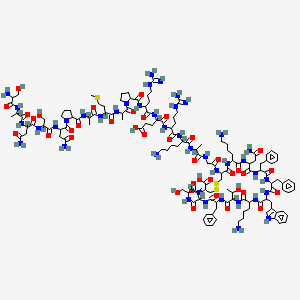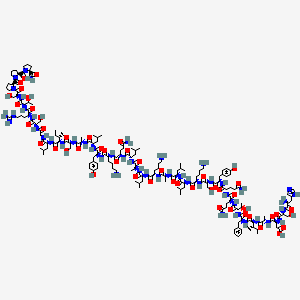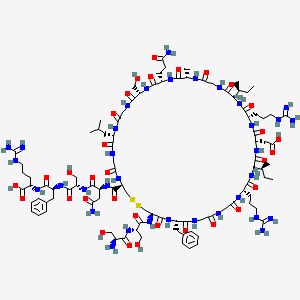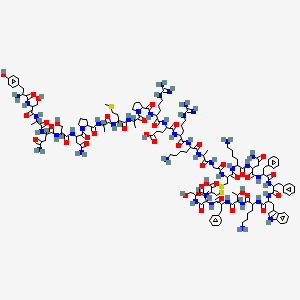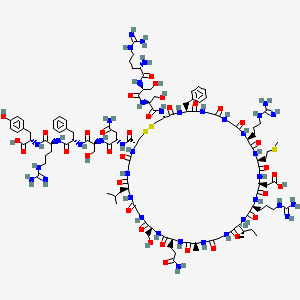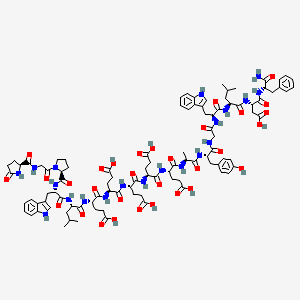
6-(1H-pyrazol-1-yl)nicotinonitrile
Vue d'ensemble
Description
6-(1H-Pyrazol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 . It is a white solid .
Synthesis Analysis
The synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile involves several raw materials including Sodium hydride, Ammonium hydroxide, Methyl 6-chloronicotinate, Phosphorus oxychloride, Pyrazole, Dimethyl sulfoxide, and Pyridine .Molecular Structure Analysis
The molecular structure of 6-(1H-Pyrazol-1-yl)nicotinonitrile consists of a pyrazole ring attached to a nicotinonitrile group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-(1H-Pyrazol-1-yl)nicotinonitrile are not detailed in the search results, it’s known that pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
6-(1H-Pyrazol-1-yl)nicotinonitrile has a predicted boiling point of 336.4±27.0 °C and a density of 1.23 . It should be stored in a sealed container at room temperature .Applications De Recherche Scientifique
“6-(1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that is used for scientific research . It’s important to note that this compound is intended for research use only and should not be used for medical, clinical diagnosis or treatment, food, and cosmetics .
The pyrazole scaffold, which is part of the “6-(1H-pyrazol-1-yl)nicotinonitrile” structure, has a wide range of applications in various scientific fields . These include:
-
Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
-
Coordination Chemistry and Organometallic Chemistry : Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are often used as ligands in the formation of coordination compounds .
-
Chemistry Heterocyclic Building Blocks : This compound is used as a building block in heterocyclic chemistry . Heterocyclic compounds are widely used in a variety of fields including medicine, agriculture, and industry .
-
Organic Building Blocks : “6-(1H-pyrazol-1-yl)nicotinonitrile” is also used as an organic building block . Organic building blocks are used in the synthesis of complex organic molecules .
-
Metal-organic Frameworks (MOFs) : A related compound, “6-(1H-pyrazol-1-yl)nicotinic acid”, is used in the research of Metal-organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
-
Chemistry Heterocyclic Building Blocks : This compound is used as a building block in heterocyclic chemistry . Heterocyclic compounds are widely used in a variety of fields including medicine, agriculture, and industry .
-
Organic Building Blocks : “6-(1H-pyrazol-1-yl)nicotinonitrile” is also used as an organic building block . Organic building blocks are used in the synthesis of complex organic molecules .
-
Metal-organic Frameworks (MOFs) : A related compound, “6-(1H-pyrazol-1-yl)nicotinic acid”, is used in the research of Metal-organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Safety And Hazards
Orientations Futures
Pyrazole compounds, such as 6-(1H-Pyrazol-1-yl)nicotinonitrile, are of interest in various fields of research and industry due to their potential applications. Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Propriétés
IUPAC Name |
6-pyrazol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVJRKSMKHGTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585406 | |
| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)nicotinonitrile | |
CAS RN |
956568-52-8 | |
| Record name | 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956568-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



